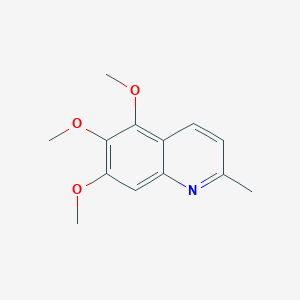

5,6,7-Trimethoxy-2-methylquinoline

説明

Structure

3D Structure

特性

CAS番号 |

117638-94-5 |

|---|---|

分子式 |

C13H15NO3 |

分子量 |

233.26 g/mol |

IUPAC名 |

5,6,7-trimethoxy-2-methylquinoline |

InChI |

InChI=1S/C13H15NO3/c1-8-5-6-9-10(14-8)7-11(15-2)13(17-4)12(9)16-3/h5-7H,1-4H3 |

InChIキー |

INMDDQVJJJTESK-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC(=C(C(=C2C=C1)OC)OC)OC |

製品の起源 |

United States |

Mechanistic Investigations of Biological Activities Associated with 5,6,7 Trimethoxy 2 Methylquinoline and Analogues

Anticancer Research Perspectives and Cellular Mechanisms

The anticancer properties of 5,6,7-trimethoxy-2-methylquinoline and its related compounds stem from their ability to interfere with fundamental cellular processes that are critical for the proliferation and survival of cancer cells. These mechanisms primarily involve the disruption of the microtubule network, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.

Modulation of Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. nih.gov They play a pivotal role in various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govsemanticscholar.org Consequently, agents that disrupt microtubule dynamics are among the most effective anticancer drugs. nih.govnih.gov

Research has demonstrated that certain 5,6,7-trimethoxyquinoline derivatives are potent inhibitors of tubulin polymerization. nih.gov These compounds interfere with the assembly of tubulin into microtubules, a process crucial for cell division. semanticscholar.orgnih.gov By inhibiting tubulin polymerization, these quinoline (B57606) analogues disrupt the formation of the mitotic spindle, leading to a halt in cell division and subsequent cell death. semanticscholar.org

The inhibitory effect of this compound analogues on tubulin polymerization is often mediated through their interaction with a specific site on the β-tubulin subunit known as the colchicine (B1669291) binding site. nih.gov This binding pocket is a target for a variety of microtubule-destabilizing agents. nih.gov Molecular docking and dynamics simulation studies have provided insights into the probable interactions of these quinoline compounds within this binding site. nih.gov The trimethoxyphenyl moiety, a common feature in many of these active compounds, is considered crucial for potent binding at the colchicine site. nih.gov By occupying this site, the quinoline derivatives prevent the conformational changes in tubulin that are necessary for microtubule assembly.

The activity of this compound analogues is often benchmarked against well-established tubulin inhibitors, most notably Combretastatin A-4 (CA-4). CA-4 is a natural product isolated from the African bush willow Combretum caffrum and is a potent inhibitor of tubulin polymerization that also binds to the colchicine site. nih.govmdpi.com

Studies have shown that some novel 5,6,7-trimethoxyquinoline derivatives exhibit tubulin polymerization inhibition in a manner similar to CA-4. nih.gov In some instances, these synthetic analogues have demonstrated even more potent inhibition of tubulin polymerization than CA-4. nih.gov For example, certain quinoline-based analogues of CA-4 have shown significant antiproliferative activities in the submicromolar range. nih.gov The structural similarities, particularly the presence of the trimethoxyphenyl ring, contribute to their comparable mechanism of action. mdpi.com

Table 1: Comparative Activity of a Quinoline Analogue and Combretastatin A-4

| Compound | Target Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Analogue 7e | A2780 | Potent | Similar to CA-4 | nih.gov |

| Combretastatin A-4 | Various | Potent | 2.1 µM | nih.gov |

Note: This table presents a generalized comparison based on available data. Specific IC50 values can vary depending on the cell line and experimental conditions.

Induction of Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M Phase)

A direct consequence of microtubule disruption is the perturbation of the cell cycle. The proper formation and function of the mitotic spindle are critical for the segregation of chromosomes during mitosis (M phase). When tubulin polymerization is inhibited, the mitotic spindle cannot form correctly, triggering a cellular checkpoint that halts the cell cycle at the G2/M transition. semanticscholar.org

Table 2: Effect of Quinoline Analogues on Cell Cycle Distribution in MCF-7/MX Cancer Cells

| Treatment | Concentration | % of Cells in G2/M Phase | Reference |

|---|---|---|---|

| Control | - | 3.42% | nih.gov |

| Analogue 7f | 10 µM | 23.73% | nih.gov |

| Analogue 7f | 20 µM | 29.37% | nih.gov |

| Control | - | 3.12% | nih.gov |

| Analogue 7e | 1 µM | 25.41% | nih.gov |

| Analogue 7e | 10 µM | 37.85% | nih.gov |

Pathways of Apoptosis Induction in Malignant Cell Lines

Prolonged cell cycle arrest at the G2/M phase often triggers apoptosis, a form of programmed cell death that is essential for removing damaged or unwanted cells. semanticscholar.org The this compound derivatives have been shown to be potent inducers of apoptosis in various malignant cell lines. nih.gov

The induction of apoptosis is a complex process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.gov Evidence suggests that these quinoline compounds can activate the intrinsic pathway. This is often characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell. frontiersin.orgnih.gov Annexin V binding assays, which detect an early marker of apoptosis, have confirmed that these compounds induce apoptosis in a concentration-dependent manner. nih.gov

Efficacy Against Resistant Cancer Cell Lines and Mechanisms of Overcoming Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Cancer cells can become resistant to a wide range of structurally and functionally diverse anticancer drugs. Interestingly, some this compound analogues have shown efficacy against cancer cell lines that are resistant to other chemotherapeutic agents. nih.gov

For example, certain derivatives have exhibited potent antiproliferative activity on both parental and resistant cancer cell lines, such as the doxorubicin-resistant MCF-7/MX and the cisplatin-resistant A2780/RCIS cell lines. nih.gov In some cases, the resistant cells were even more sensitive to the quinoline compounds than the parental cells. nih.gov This suggests that these compounds may circumvent the common mechanisms of drug resistance, such as the overexpression of drug efflux pumps. Their ability to target tubulin, a protein that is not typically a direct substrate for these efflux pumps, may contribute to their effectiveness in resistant cell lines.

Exploration of Other Biological Activities within Research Contexts

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This core is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govrsc.org Researchers have extensively modified the basic quinoline ring to develop novel derivatives with enhanced potency and specificity for various biological targets, leading to investigations into their antimicrobial, anti-inflammatory, antiparasitic, and receptor-modulating properties. nih.govresearchgate.netnih.gov

The quinoline framework is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a wide spectrum of pathogens, including drug-resistant strains. nih.govbiointerfaceresearch.com These compounds are active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antimicrobial potency of these derivatives is highly dependent on the nature and position of various substituents on the quinoline ring. researchgate.net

Research has demonstrated that different classes of quinoline derivatives possess significant antibacterial and antifungal activity. For instance, a series of quinoline scaffolds reported by Khedkar et al. showed that several derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against E. coli. biointerfaceresearch.com In the same study, quinoline-based amino acid derivatives also displayed moderate to excellent antibacterial properties, with one compound showing an MIC value of 0.62 mg/mL against various bacterial strains. biointerfaceresearch.com

Further studies have highlighted the potential of specific quinoline analogues. A novel 8-hydroxyquinoline (B1678124) derivative, PH176, was found to have MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, against methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com This derivative also demonstrated a synergistic effect when combined with the antibiotic oxacillin (B1211168) against several MRSA isolates. nih.govtandfonline.com Similarly, quinolinequinones have been identified as having significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Some newly synthesized quinoline derivatives have shown excellent MIC values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.comnih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class | Test Organism(s) | Key Findings (MIC) | Source(s) |

|---|---|---|---|

| Quinoline Scaffolds (63b, 63f, 63h, 63i, 63l) | E. coli | MIC: 100 µg/mL | biointerfaceresearch.com |

| Quinoline-based Amino Acid Derivative (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | MIC: 0.62 mg/mL | biointerfaceresearch.com |

| 8-Hydroxyquinoline Derivative (PH176) | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀: 16 µg/mL; MIC₉₀: 32 µg/mL | nih.govtandfonline.com |

| Quinoline Derivatives (Compounds 2 and 6) | S. aureus, E. coli | MIC: 3.12 µg/mL | tandfonline.com |

| Quinolinequinones (QQ2, QQ6) | S. aureus, S. epidermidis, E. faecalis | Active with MIC range of 1.22–9.76 μg/mL | nih.gov |

Quinoline-based molecules are actively being investigated as a source of new anti-inflammatory agents. nih.govresearchgate.net The structural versatility of the quinoline scaffold allows for the design of derivatives that can target various pharmacological pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). researchgate.netmdpi.com The specific anti-inflammatory activity and mechanism of action are largely determined by the substitution patterns on the quinoline core. researchgate.net

One area of research involves the synthesis of quinoline derivatives bearing an azetidinone scaffold. nih.govresearchgate.net In a study using a carrageenan-induced rat paw model for inflammation, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives exhibited significant anti-inflammatory and analgesic effects. nih.gov Specifically, compounds designated as 6a and 6b were identified as being particularly potent. nih.govresearchgate.net

Other research has focused on different quinoline analogues. A study on a reduced hydroxy derivative of quinoline, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), demonstrated its potential in a rat model of Parkinson's disease. mdpi.com The compound was found to alleviate neuroinflammation by mitigating oxidative stress and inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway, which is crucial in promoting chronic inflammation in the brain. mdpi.com This suggests that the anti-inflammatory properties of quinoline scaffolds may be beneficial in managing neurodegenerative conditions.

Table 2: Anti-inflammatory Activity of Selected Quinoline Analogues

| Derivative/Analogue | Target/Model | Mechanism/Key Finding | Source(s) |

|---|---|---|---|

| 3-chloro-1-(aryl)azetidin-2-one quinolines (6a, 6b) | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory and analgesic activity. | nih.govresearchgate.net |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease in rats | Alleviated inflammation via reduction of oxidative stress and NF-κB activation. | mdpi.com |

| General Quinoline Scaffolds | Various inflammatory pathways | Inhibition of targets such as PDE4, TACE, and COX enzymes. | researchgate.net |

The quinoline nucleus is of paramount historical and ongoing importance in the field of antiparasitic chemotherapy. tandfonline.com Quinolines are the foundational structure for some of the most crucial antimalarial drugs, including quinine (B1679958), chloroquine, and mefloquine. tandfonline.comnih.gov The primary mechanism of action for these drugs against the blood stages of the malaria parasite involves the disruption of hemoglobin digestion. nih.govdrugs.com They are thought to accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme, a byproduct of hemoglobin breakdown, into non-toxic hemozoin. drugs.com This leads to the accumulation of the toxic heme, which kills the parasite. nih.govresearchgate.net However, the increasing prevalence of drug-resistant malaria parasites has necessitated the development of new and modified quinoline-based compounds. tandfonline.comnih.gov

The therapeutic utility of the quinoline scaffold extends beyond malaria. rsc.org Researchers are actively exploring quinoline derivatives for their efficacy against a group of protozoans known as kinetoplastids, which are responsible for neglected tropical diseases such as leishmaniasis (caused by Leishmania species) and trypanosomiasis (Chagas disease, caused by Trypanosoma cruzi, and African sleeping sickness, caused by Trypanosoma brucei). rsc.orgnih.gov

Recent studies have yielded promising results. For example, synthetic analogues of the natural alkaloid chimanine B, specifically 2-alkenylquinolines, showed potent in vitro activity against drug-resistant strains of L. donovani. rsc.org In another study, novel quinoline derivatives that incorporated arylnitro and aminochalcone moieties were synthesized and evaluated. researchgate.net Several of these compounds displayed significant antiprotozoal activity, with some showing submicromolar potency against Trypanosoma brucei rhodesiense with high selectivity compared to human cells. researchgate.net

Table 3: Antiparasitic and Antiprotozoal Activity of Quinoline Derivatives

| Derivative Class | Target Parasite(s) | Mechanism/Key Finding | Source(s) |

|---|---|---|---|

| Classical Quinolines (Chloroquine, Quinine, Mefloquine) | Plasmodium species (Malaria) | Inhibition of heme polymerization in the parasite's food vacuole. | nih.govdrugs.com |

| 2-Alkenylquinolines (Chimanine B analogues) | Leishmania donovani (resistant strains) | Potent in vitro activity (IC₅₀ = 2.4–3.6 μM). | rsc.org |

| Arylnitro-aminochalcone quinolines (2c, 2d, 4i) | Trypanosoma brucei rhodesiense | Submicromolar activity (EC₅₀ = 0.19-0.8 µM) with high selectivity. | researchgate.net |

| 3-Diaryl ether quinoline derivatives | Toxoplasma gondii | Exhibited growth inhibitory activity. | rsc.org |

| Ferroquine | Plasmodium falciparum (multi-drug resistant) | Effective against resistant isolates; may act as a resistance reversing agent. | mdpi.com |

Quinoline and its analogues have emerged as versatile scaffolds for designing antagonists of various cell surface receptors, particularly G protein-coupled receptors (GPCRs), which are significant drug targets. mdpi.com A key area of this research has been the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). mdpi.comnih.gov MCHR1 plays a crucial role in the regulation of energy balance and feeding behavior, making it an attractive therapeutic target for the treatment of obesity. nih.govresearchgate.net

Scientists have successfully designed and synthesized multiple series of quinoline and quinazoline (B50416) derivatives that demonstrate potent MCHR1 antagonism. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for high binding affinity and functional activity. For example, a series of 3-(aminomethyl)quinoline derivatives were developed that showed high affinity for MCHR1. nih.gov Within this series, the 8-methylquinoline (B175542) derivative 5v was particularly noteworthy, exhibiting a very high binding affinity (IC₅₀ = 0.54 nM) and potent antagonistic activity (IC₅₀ = 2.8 nM). nih.gov This compound also showed good oral bioavailability and was effective in reducing food intake in animal models, suggesting it can act centrally in the brain. nih.gov

In addition to the 3-(aminomethyl)quinolines, other scaffolds have been explored. Transposing the amino group to the 2-position of the quinoline core led to the development of 2-aminoquinoline (B145021) derivatives, which also serve as effective MCH1R antagonists. mssm.edu Research on these compounds has provided in vivo proof of concept that antagonizing the MCHR1 can lead to a reduction in food intake and body weight in rodents. mssm.edu Beyond MCHR1, quinoline analogues have also been investigated as antagonists for other receptors, such as the P2X7 receptor, which is involved in inflammation and tissue damage, indicating potential applications for these compounds in treating conditions like multiple sclerosis. nih.gov

Table 4: Quinoline Analogues as Receptor Antagonists

| Derivative Class | Receptor Target | Key Finding | Potential Application | Source(s) |

|---|---|---|---|---|

| 3-(Aminomethyl)quinolines (e.g., derivative 5v) | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | High binding affinity (IC₅₀ = 0.54 nM) and potent antagonism. | Obesity | nih.gov |

| 2-Aminoquinolines | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Demonstrated in vivo reduction of food intake. | Obesity | mssm.edu |

| Quinazoline Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Identified as potent MCHR1 antagonists. | Obesity, CNS disorders | mdpi.comnih.gov |

| Novel Quinoline Derivatives | P2X7 Receptor | Exhibited potent antagonistic activity in cellular assays. | Multiple Sclerosis, Inflammation | nih.gov |

Structure Activity Relationship Sar Studies of 5,6,7 Trimethoxy 2 Methylquinoline Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 5,6,7-trimethoxy-2-methylquinoline derivatives can be finely tuned by the introduction of different functional groups at various positions of the quinoline (B57606) ring. These modifications impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

Impact of N-Phenyl and Styryl Moieties on Antiproliferative Activity

Recent studies have explored the introduction of N-phenyl and styryl moieties to the this compound scaffold, revealing significant effects on their antiproliferative activity.

A series of (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline analogs were synthesized and evaluated for their cytotoxic effects. Among these, the compound featuring a 3,4,5-trimethoxystyryl moiety (Compound 9f ) demonstrated the most significant cytotoxic effect, particularly against resistant cancer cell lines A2780/RCIS and MCF-7/MX. nih.gov Interestingly, these resistant cell lines were more sensitive to this compound than their parental counterparts, A2780 and MCF-7. nih.gov This suggests that the styryl group, especially when appropriately substituted with electron-donating methoxy (B1213986) groups, can confer potent and selective antiproliferative properties.

In a comparative study, N-aryl-5,6,7-trimethoxyquinolin-4-amine derivatives generally exhibited greater cytotoxicity in cancer cells compared to their 2-styryl counterparts. nih.gov Specifically, compounds bearing an N-(4-benzoyl phenyl) (Compound 7e ) or N-(4-phenoxyphenyl) (Compound 7f ) substituent showed marked antiproliferative activity against a panel of four human cancer cell lines. nih.gov These findings underscore the importance of the N-phenyl moiety in enhancing the cytotoxic potential of the 5,6,7-trimethoxyquinoline scaffold.

Effects of Aroyl and Aryl Substitutions on Cytotoxicity

The nature and position of aroyl and aryl substituents on the quinoline ring are critical determinants of cytotoxicity. Research has shown a stark difference in the antiproliferative activity based on the substitution pattern.

Studies on 2-aroyl and 2-aryl-5,6,7-trimethoxyquinoline derivatives revealed a lack of significant antiproliferative activity. nih.govresearchgate.net This suggests that the 5,6,7-trimethoxyquinoline scaffold is not favorable for anticancer activity when substituted at the 2-position with these groups. nih.govresearchgate.net

In contrast, when the aroyl group is shifted to the 4-position of a quinoline ring with a different methoxy substitution pattern (6,7,8-trimethoxy), a significant enhancement in antiproliferative ability is observed. nih.govresearchgate.net This highlights the profound impact of the substituent's position on the biological activity of trimethoxyquinoline derivatives.

Role of Halogenation (e.g., Fluorine) in Modulating Activity

The introduction of halogen atoms, particularly fluorine, into the structure of quinoline derivatives is a common strategy to modulate their biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

In the context of 2-styryl-5,6,7-trimethoxyquinoline derivatives, replacing a methoxy group on the styryl moiety with a fluorine atom was found to decrease cytotoxicity. nih.gov This indicates that for this particular series, the electron-donating nature of the methoxy group is more favorable for activity than the electron-withdrawing and steric properties of fluorine.

However, in a different series of 4-aroyl-6,7,8-trimethoxyquinolines, the addition of a fluorine atom at the C-3' position of the aroyl ring led to a slight increase in activity. nih.govresearchgate.net This observation suggests that the influence of halogenation is highly context-dependent, relying on the specific scaffold and the position of the substitution.

Analysis of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents plays a pivotal role in the biological activity of this compound derivatives.

In the N-aryl-5,6,7-trimethoxyquinolin-4-amine series, the introduction of electron-donating methoxy groups at positions 3 and 5 of the N-phenyl moiety led to a decrease in cytotoxicity. nih.gov Conversely, replacing a methoxy group on the N-phenyl ring with a more lipophilic phenoxy group significantly increased cytotoxicity. nih.gov This suggests that while electron-donating properties are important, lipophilicity, as indicated by the calculated logP (ClogP), is also a crucial factor for the antiproliferative activity of these compounds. nih.gov Generally, in this series, cytotoxicity increased with increasing lipophilicity of the substituent at the 4-position of the N-phenyl ring, with phenoxy and benzoyl groups showing the most potent activity. nih.gov

For the (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline series, replacing the electron-donating methoxy group on the styryl moiety with electron-withdrawing groups like nitro or halogens (fluorine) resulted in decreased cytotoxicity. nih.gov This reinforces the importance of electron-donating groups on the styryl part for the antiproliferative activity of this specific chemical series.

Importance of the Trimethoxy Substitution Pattern in Quinoline Scaffold

The arrangement of the three methoxy groups on the quinoline's benzene (B151609) ring is a fundamental determinant of the molecule's biological activity. Positional isomerism of these groups can lead to dramatic differences in antiproliferative potency.

Positional Isomerism of Methoxy Groups (e.g., 5,6,7- vs. 6,7,8-Trimethoxy) and Activity

A direct comparison between 5,6,7-trimethoxyquinoline and 6,7,8-trimethoxyquinoline derivatives has provided clear evidence of the critical role of the methoxy group positioning.

A study involving the synthesis and biological evaluation of 2-aroyl and 2-aryl-5,6,7-trimethoxyquinolines and 4-aroyl-6,7,8-trimethoxyquinolines demonstrated that the 5,6,7-trimethoxyquinoline scaffold was generally unfavorable for antiproliferative activity, irrespective of whether it was substituted with 2-aroyl or 2-aryl groups. nih.govresearchgate.net

In sharp contrast, the 6,7,8-trimethoxyquinoline series exhibited significantly better antiproliferative ability. nih.govresearchgate.net For instance, the 4-aroyl-6,7,8-trimethoxyquinoline derivative, compound 11 , showed potent activity against several human cancer cell lines, including multidrug-resistant ones. nih.govresearchgate.net This marked difference in activity strongly suggests that the 6,7,8-trimethoxy substitution pattern provides a more advantageous scaffold for the design of potent anticancer agents compared to the 5,6,7-trimethoxy arrangement.

Contribution of the Trimethoxybenzene Moiety to Pharmacological Profile

The trimethoxybenzene moiety is a critical pharmacophore in a variety of biologically active molecules. In the context of this compound derivatives, this functional group arrangement has been identified as a key contributor to their anticancer properties. Research has shown that the presence and positioning of methoxy groups on the quinoline scaffold can significantly modulate the cytotoxic activity of these compounds.

A study focused on novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors revealed that the trimethoxy substitution is a valuable feature for potent biological activity. nih.gov In one series of synthesized compounds, N-aryl-trimethoxy quinolin-4-amine derivatives demonstrated notable cytotoxicity against various human cancer cell lines. nih.gov The study highlighted that in these derivatives, the cytotoxicity generally increased with a corresponding increase in the lipophilicity of the substituent at the 4-position of the N-phenyl group. nih.gov

Furthermore, in a series of 2-styryl-trimethoxy quinoline derivatives, a compound featuring a 3,4,5-trimethoxystyryl moiety showed the most significant cytotoxic effect in resistant cancer cell lines. nih.gov Interestingly, the replacement of a methoxy group with fluoro, methyl, or nitro groups led to a decrease in cytotoxicity, underscoring the importance of the methoxy groups for potent anticancer activity. nih.gov The collective findings from these studies strongly indicate that the 5,6,7-trimethoxy substitution pattern is a key determinant of the pharmacological profile of these quinoline derivatives, particularly in the context of cancer therapy. The methoxy groups likely contribute to favorable interactions with biological targets, such as tubulin, and may also influence the pharmacokinetic properties of the compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govallsubjectjournal.com These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are crucial for a desired pharmacological effect. nih.gov For quinoline derivatives, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities, including anticancer and antimicrobial effects. nih.govsphinxsai.com

While specific QSAR models for this compound are not extensively reported in the public domain, the general principles and methodologies applied to other quinoline derivatives are highly relevant. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.govsphinxsai.com

Commonly used QSAR approaches for quinoline derivatives include:

2D-QSAR: This method utilizes descriptors calculated from the 2D representation of the molecules. sphinxsai.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build predictive models. researchgate.net

For a series of 8-methoxy quinoline derivatives investigated as inhibitors of Mycobacterium tuberculosis, a QSAR model was developed that highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining their inhibitory activity. sphinxsai.com In another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, QSAR models were developed using various machine learning regression methods to predict their inhibitory activity. nih.gov These examples demonstrate the power of QSAR in understanding the complex relationships between the structure of quinoline derivatives and their biological function. The application of such modeling approaches to this compound and its analogs would undoubtedly provide valuable guidance for the design of new and more potent therapeutic agents.

Physicochemical Parameters and Their Correlation with Biological Activity (e.g., ClogP)

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or its calculated counterpart (ClogP), is a key parameter that describes the distribution of a compound between an aqueous and a lipid phase. It plays a significant role in membrane permeability and can influence how a compound reaches its target site. In the study of 5,6,7-trimethoxy-N-aryl-trimethoxy quinolin-4-amine derivatives, it was observed that the cytotoxicity of the compounds increased with an increase in the lipophilicity of the substitution at the 4-position of the N-phenyl group. nih.gov This suggests that a certain degree of lipophilicity is beneficial for the anticancer activity of these compounds, likely by facilitating their passage through cell membranes.

Other important physicochemical parameters for quinoline derivatives include:

Molecular Weight: This can influence diffusion and transport across biological barriers.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can affect solubility and interactions with biological targets.

Polar Surface Area (PSA): This is related to the compound's ability to permeate cell membranes.

The table below summarizes some of the physicochemical properties of a related trimethoxyquinoline, which provide an indication of the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C12H13NO3 | tandfonline.com |

| Molecular Weight | 219.24 g/mol | tandfonline.com |

The interplay of these physicochemical properties is complex, and optimizing them is a crucial aspect of drug design. For this compound derivatives, a careful balance of lipophilicity, solubility, and other parameters is necessary to achieve a desirable pharmacological profile. Computational tools that predict these properties are often used in conjunction with experimental methods to guide the synthesis of new analogs with improved ADME characteristics and enhanced biological activity. dntb.gov.ua

Computational Chemistry and Molecular Modeling Studies of 5,6,7 Trimethoxy 2 Methylquinoline and Analogues

Molecular Docking Analyses of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of a ligand to a protein's active site and to estimate the strength of the interaction.

The colchicine (B1669291) binding site on β-tubulin is a key target for microtubule-destabilizing agents, which inhibit cell division and are valuable in cancer therapy. nih.govsemanticscholar.orgnih.gov Molecular docking studies have been performed to explore how analogues of 5,6,7-trimethoxy-2-methylquinoline fit into this specific site. nih.gov

In one such study, a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives were docked into the crystal structure of tubulin (PDB ID: 4O2B). nih.gov The analysis aimed to understand how the trimethoxyquinoline scaffold orients itself within the binding pocket. The results indicated that the trimethoxyphenyl moiety of the quinoline (B57606) ring system, a common feature in many colchicine site inhibitors, plays a crucial role in occupying a hydrophobic pocket within the tubulin structure. nih.govnih.gov Specifically, the docking results for potent compounds from the series, such as 7e and 7f, showed the 5,6,7-trimethoxyquinoline ring positioned deep within the colchicine site, establishing multiple interactions with key amino acid residues. nih.gov The general binding mode observed is consistent with other known colchicine site inhibitors, where the molecule adopts a specific conformation to fit between the α and β-tubulin subunits. nih.govnih.gov

The stability of a ligand-protein complex is determined by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking analyses for this compound analogues have identified the specific residues involved in these critical interactions.

For the potent analogue 7e , the docking study revealed several key interactions within the tubulin colchicine site:

Hydrogen Bonding: A hydrogen bond was observed between the N-H of the quinoline amine and the side chain of Asn101. nih.gov

Hydrophobic and π-π Interactions: The trimethoxyphenyl portion of the quinoline core was found to interact with hydrophobic residues such as Cys241, Leu248, Ala250, Leu255, Ala316, Val318, and Ile378. nih.gov Additionally, the N-(4-benzoyl phenyl) substituent formed π-π stacking interactions with the aromatic rings of Tyr202 and Phe268. nih.gov

These interactions collectively contribute to the binding affinity of the compound. The calculated binding energy for compound 7e was -9.53 kcal/mol, indicating a strong and favorable interaction with the tubulin target. nih.gov

| Compound | Interaction Type | Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| 7e | Hydrogen Bond | Asn101 | -9.53 |

| Hydrophobic/π-π Stacking | Cys241, Leu248, Ala250, Leu255, Tyr202, Phe268, Ala316, Val318, Ile378 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the conformational stability of the ligand-protein complex and to analyze the persistence of key interactions. nih.gov

An MD simulation was performed on the complex of the tubulin protein with the highly active compound 7e . nih.gov The simulation helps to validate the docking results and provides insights into the behavior of the protein upon ligand binding. nih.gov Key metrics used to analyze the simulation include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site without significant conformational changes, indicating a stable complex. nih.gov Similarly, a compact Rg profile indicates that the protein-ligand system maintains its structural integrity without major fluctuations. nih.gov The MD simulation for compound 7e confirmed the stability of its interaction with the tubulin colchicine site, reinforcing the binding mode predicted by the docking analysis. nih.gov

Quantum Chemical Calculations (e.g., PBE0/6-311+G(d,p))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules with high accuracy. The PBE0 hybrid functional combined with the 6-311+G(d,p) basis set is a widely used level of theory for these types of analyses. beilstein-journals.orgresearchgate.netresearchgate.net

Although specific quantum chemical studies focused solely on this compound were not found in the search, this methodology has been applied to structurally related heterocyclic compounds to determine their optimized geometries and energetic properties. beilstein-journals.orgresearchgate.netresearchgate.net For instance, in studies of 2-hetaryl-substituted 1,3-tropolones, PBE0/6-311+G(d,p) calculations were used to determine the structural and energetic characteristics of different isomers and conformers. beilstein-journals.orgresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, providing a detailed three-dimensional picture of the molecule's lowest energy state. beilstein-journals.org This information is crucial for understanding the molecule's inherent stability and conformational preferences, which in turn influence its biological activity.

Many heterocyclic molecules, including quinoline derivatives, can exist in different tautomeric forms. nih.gov Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Quantum chemical calculations are essential for evaluating the relative stabilities of these tautomeric forms. beilstein-journals.orgnih.gov

Studies on related compounds, such as 2-(indolin-2-yl)-1,3-tropolones, have utilized PBE0/6-311+G(d,p) calculations to assess the thermodynamic stability of different NH and OH tautomers in both the gas phase and in solution. beilstein-journals.org The results of such calculations can determine which tautomer is energetically more favorable, providing insight into the predominant form of the molecule under physiological conditions. beilstein-journals.org Furthermore, these calculations yield important electronic properties like the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These electronic descriptors are fundamental to understanding a molecule's reactivity and its ability to participate in various intermolecular interactions. science.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to Quinoline Analogues

The quinoline scaffold is a significant pharmacophore in drug discovery, known for its presence in a wide array of biologically active compounds. rsc.orgorientjchem.org Computational drug design, employing both ligand-based and structure-based approaches, has become a important tool for the rational design and discovery of novel quinoline derivatives with enhanced therapeutic potential. orientjchem.orgnih.gov These methods help in understanding drug-receptor interactions, predicting biological activity, and optimizing the pharmacokinetic properties of lead compounds. nih.govyoutube.com

Ligand-Based Drug Design (LBDD)

Ligand-based drug design strategies are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD approaches applied to quinoline analogues include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. For instance, a pharmacophore model for antioxidant quinoline derivatives was developed from a set of known active compounds, identifying one aromatic ring and three hydrogen bond acceptors as crucial features. nih.govresearchgate.net This model was then used as a template for virtual screening to identify new potential antioxidant compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.combohrium.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. bohrium.com

For example, a 2D-QSAR study on a series of quinoline derivatives as antitubercular agents resulted in a statistically significant model. The model, developed using partial least squares regression, showed a high correlation coefficient (r² = 0.9182), indicating its potential to guide the design of more potent antitubercular quinolines. Similarly, QSAR models have been developed for camptothecin (B557342) derivatives, a class of quinoline alkaloids with anticancer activity, to predict their inhibitory effect on DNA topoisomerase I. bohrium.com These studies often compare different modeling techniques, such as multiple linear regression (MLR) and artificial neural networks (ANN), to develop robust and predictive models. bohrium.com

Table 1: Examples of QSAR Studies on Quinoline Derivatives

| Therapeutic Target | Model Type | Key Findings & Statistical Significance | Reference |

|---|---|---|---|

| Antitubercular | 2D-QSAR | Generated a model with high correlation (r² = 0.9182) and predictive power (pred_r² = 0.6422), aiding in the design of new agents. | |

| Anticancer (DNA Topo I) | GA-MLR & BP-ANN | The artificial neural network model (BP-ANN) was superior in predicting the anticancer activity of camptothecin derivatives. | bohrium.com |

| Antimalarial | CoMFA, CoMSIA, HQSAR | Developed models with good internal and external predictive ability (q² up to 0.80, r²pred up to 0.72) for designing novel antimalarials. | nih.gov |

| Anti-gastric cancer | 3D-QSAR (CoMFA) | Produced a robust model (R²_Train=0.931; Q²_cv=0.625; R²_Test=0.875) that guided the design of five new potent quinoline compounds. | nih.gov |

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the target protein is available, structure-based drug design techniques can be employed. Molecular docking is a primary SBDD method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.

Molecular Docking: This computational technique places a molecule into the binding site of a target protein and calculates a score that represents the strength of the interaction. For example, molecular docking studies were performed on newly synthesized quinoline derivatives to evaluate their potential as HIV non-nucleoside reverse transcriptase (NNRT) inhibitors. nih.govtubitak.gov.tr The results showed that several of the synthesized compounds had higher docking scores than the standard drugs, with one compound exhibiting a particularly high affinity (docking score = –10.67). nih.govtubitak.gov.tr

Docking studies not only predict binding affinity but also provide insights into the specific interactions between the ligand and the amino acid residues in the active site. Studies on quinoline-based analogues as antimalarial agents have used docking to explore the binding mode within the active site of Plasmodium falciparum lactate (B86563) dehydrogenase. nih.gov Similarly, docking of novel quinoline/thiazinan-4-one hybrids into the active site of S. aureus Murb protein helped to rationalize their observed antibacterial activity against MRSA. rsc.org In another study, docking simulations revealed that a potent quinolinequinone analog interacts with the minor groove of DNA, suggesting a mechanism for its anticancer activity. nih.gov

Table 2: Examples of Molecular Docking Studies with Quinoline Analogues

| Target Protein (PDB ID) | Therapeutic Area | Key Findings & Docking Scores | Reference |

|---|---|---|---|

| HIV Reverse Transcriptase (4I2P) | Anti-HIV | Quinoline-pyrimidine derivatives showed high docking scores, with the best compound scoring -10.67, indicating strong binding affinity. | nih.govtubitak.gov.tr |

| P. falciparum Lactate Dehydrogenase | Antimalarial | Explained the bioactive conformation and binding interactions of potent quinoline-based derivatives within the enzyme's active site. | nih.gov |

| S. aureus Murb protein | Antibacterial (MRSA) | The binding mode of novel quinoline/thiazinan-4-one hybrids was elucidated, correlating with their experimental antibacterial activity. | rsc.org |

| DNA | Anticancer | A potent quinolinequinone analog was shown to bind to the minor groove of DNA, establishing interactions with deoxyribose sugars. | nih.gov |

| CB1a Protein (2IGR) | Anticancer | Thiopyrano[2,3-b]quinoline derivatives showed high binding affinity with values ranging from -5.3 to -6.1 Kcal/mol. | nih.gov |

The integration of these computational approaches facilitates a more efficient drug discovery process. Ligand-based methods can be used to screen large compound libraries and prioritize candidates for synthesis, while structure-based methods provide detailed insights into the molecular basis of activity, guiding the optimization of lead compounds to improve potency and selectivity. orientjchem.org The application of these principles to the quinoline scaffold continues to yield novel compounds with diverse therapeutic potential. frontiersin.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5,6,7 Trimethoxy 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,6,7-trimethoxy-2-methylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR) spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons at the 2-position and the methoxy (B1213986) group protons will resonate at characteristic upfield chemical shifts.

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the quinoline ring and the methoxy groups will have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. rsc.org For instance, in related dimethoxy-2-methylquinolines, the methyl carbon (C-2) resonates around δ 25.2 ppm, while methoxy carbons appear between δ 55.9 and 56.3 ppm. rsc.org The aromatic and ipso-carbons (carbons directly attached to a substituent) of the quinoline core are typically observed in the δ 110-160 ppm range. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry for Structural Confirmation and Purity Assessment (LC/MS, ESI, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, providing crucial confirmation of its identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and assessing the purity of synthesized compounds like this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules without significant fragmentation. nih.govekb.eg In positive ion mode, ESI typically generates a protonated molecule [M+H]⁺, from which the molecular weight of the compound can be readily determined.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

| Technique | Application for this compound | Typical Output |

| LC-MS | Purity assessment and separation from reaction byproducts. | Chromatogram showing retention time and a mass spectrum for each peak. |

| ESI | Generation of molecular ions for mass determination. | Mass spectrum dominated by the [M+H]⁺ ion. |

| HRMS | Accurate mass measurement to confirm the elemental formula. | Exact mass value, allowing for elemental composition calculation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. masterorganicchemistry.com The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching (from the methyl and methoxy groups): Found just below 3000 cm⁻¹. libretexts.org

C=C and C=N stretching (from the quinoline ring): Aromatic ring stretches usually appear in the 1400-1600 cm⁻¹ region. vscht.cz

C-O stretching (from the methoxy groups): Strong absorptions are expected in the 1000-1300 cm⁻¹ range, characteristic of aryl ethers.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org

Advanced Chromatographic Techniques in Research Applications (e.g., LC for purity and separation)

Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are essential for the purification and purity assessment of this compound. nih.gov

HPLC and UHPLC separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov These techniques offer high resolution and are widely used to:

Monitor reaction progress: By analyzing aliquots of a reaction mixture, chemists can determine the extent of conversion of reactants to products.

Isolate the target compound: Preparative HPLC can be used to purify the synthesized this compound from unreacted starting materials and byproducts.

Assess final product purity: Analytical HPLC with a suitable detector (e.g., UV-Vis or MS) is used to determine the purity of the final compound, a critical parameter for biological testing.

The choice of stationary phase (e.g., C18, phenyl) and mobile phase composition is optimized to achieve the best separation. nih.gov

Flow Cytometry in Cellular Response Analysis (e.g., Cell Cycle, Apoptosis)

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. In research involving this compound and its derivatives, flow cytometry is a powerful tool to investigate their effects on cellular processes like the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The intensity of the fluorescence is proportional to the amount of DNA in each cell. Flow cytometry can then quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on related quinoline compounds have shown they can cause cell cycle arrest at the G2/M phase. nih.govmums.ac.ir

Apoptosis Analysis: A common method for detecting apoptosis is the Annexin V/PI assay. youtube.com Annexin V is a protein that binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. By analyzing cells stained with both, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. youtube.com Research on compounds with similar structures has demonstrated the induction of apoptosis. nih.govnih.gov

In Vitro Assay Methodologies for Biological Activity Assessment (e.g., MTT Assay, Tubulin Polymerization Assay)

A variety of in vitro assays are employed to evaluate the biological activity of this compound and its analogs.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. nih.gov In living cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic (cell-killing) effects of compounds on cancer cell lines.

Emerging Research Applications and Interdisciplinary Directions for Quinoline Systems

Applications in Materials Science Research

Quinoline (B57606) derivatives are a class of heterocyclic compounds that have garnered significant attention in materials science due to their versatile electronic and photophysical properties. Their rigid and planar structure, combined with the ability to tune their characteristics through synthetic modifications, makes them promising candidates for a variety of applications, particularly in the realm of organic electronics.

Development of Quinoline-Based Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, offering the potential for lower production costs and flexible designs. The efficiency of a DSSC is critically dependent on the sensitizer, a dye that absorbs light and injects electrons into a semiconductor material. Quinoline derivatives have emerged as a key component in the design of metal-free organic dyes for this purpose.

Photophysical and Electrochemical Properties of Quinoline Derivatives in Optoelectronic Devices

The unique photophysical and electrochemical characteristics of quinoline derivatives make them highly suitable for a range of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The quinoline core can be functionalized to fine-tune the emission color and improve the efficiency and stability of these devices.

Derivatives such as 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (B187287) have been investigated for their potential use in OLEDs as a light-emitting layer. The presence of methoxy (B1213986) groups is thought to enhance solubility and intermolecular interactions, which can lead to improved performance in these applications. The ability to modify the quinoline structure allows for the creation of materials with tailored energy levels, facilitating efficient charge injection and transport, which are essential for the operation of high-performance optoelectronic devices.

Potential as Chemical Probes for Biological Target Identification and Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This has led to the exploration of quinoline derivatives as chemical probes for identifying and validating new biological targets.

For example, derivatives of 5,6,7-trimethoxy-2-methylquinoline have been synthesized and evaluated for their potential as anticancer agents. nih.gov Specifically, these compounds have been investigated as tubulin polymerization inhibitors, which can disrupt the cell cycle and lead to apoptosis in cancer cells. nih.gov By designing and synthesizing a library of these quinoline-based compounds and testing their activity against various cancer cell lines, researchers can identify potent molecules and elucidate their mechanism of action. nih.gov This information is invaluable for validating tubulin as a therapeutic target and for the development of new anticancer drugs.

Green Chemistry and Sustainable Synthesis Methodologies for Quinoline Production

Traditional methods for synthesizing quinolines often involve harsh reaction conditions and the use of hazardous reagents. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes.

One approach involves the use of milder and more efficient catalytic systems. For instance, a metal-free method for the synthesis of 2-methylquinolines has been developed, which involves the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine. researchgate.net This method offers an improvement over traditional methods that may require high temperatures and strong acids.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6,7-Trimethoxy-2-methylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodology : Start with Gould–Jacob or Friedländer condensation protocols, using precursors like 3,4,5-trimethoxyaniline and methyl-substituted ketones. Optimize temperature (typically 80–120°C), solvent polarity (DMSO or methanol), and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel. Yield optimization may require iterative adjustments of stoichiometry and reflux duration .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group placement?

- Methodology : Use - and -NMR to identify methoxy group positions (δ 3.8–4.0 ppm for OCH) and methyl substitution on the quinoline ring. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive regiochemical assignment. FT-IR can validate carbonyl or aromatic C-H stretches .

Q. What are the standard protocols for assessing the purity of this compound, and how are impurities identified?

- Methodology : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Impurities (e.g., demethylated byproducts or oxidation intermediates) are identified using LC-MS/MS and compared against synthetic intermediates. Thresholds for acceptable purity (>95%) depend on downstream applications .

Advanced Research Questions

Q. How do solvent polarity and base selection influence substitution reactions at the quinoline core, particularly for methoxy and methyl groups?

- Methodology : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution at electron-deficient positions (e.g., C-4 of quinoline). Bases like KCO or NaH mediate deprotonation, favoring SNAr mechanisms. Steric effects from the 2-methyl group may hinder reactivity at adjacent positions, requiring tailored conditions (e.g., microwave-assisted heating) .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodology : Cross-validate assays using standardized cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922). Control for solvent artifacts (e.g., DMSO cytotoxicity) and quantify structure-activity relationships (SAR) using substituent variation (e.g., replacing methoxy with ethoxy groups). Meta-analysis of literature data can identify confounding variables like assay protocols .

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

- Methodology : Use DFT calculations (Gaussian09, B3LYP/6-31G*) to map electron density and identify susceptible sites. For hydrogenation, simulate Pd/C interaction with the aromatic ring; for oxidation (e.g., KMnO), model transition states to predict quinone formation. Validate predictions with experimental LC-MS data .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound, and how can continuous flow reactors address them?

- Methodology : Batch synthesis limitations include heat dissipation and byproduct accumulation. Continuous flow systems (e.g., microreactors) improve heat/mass transfer and enable real-time monitoring. Optimize parameters (flow rate, temperature gradients) using design-of-experiment (DoE) software. Pilot-scale trials (>100 g) assess reproducibility .

Data and Safety Considerations

Q. How should researchers handle ecological and toxicity data gaps for this compound during risk assessment?

- Methodology : Apply read-across approaches using data from structurally similar quinolines (e.g., 6-methoxyquinoline). Prioritize in silico tools (ECOSAR, TEST) for preliminary ecotoxicity predictions. Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps. Document uncertainties in risk profiles .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact dissolution kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。